1-Ethylquinazoline-2,4(1H,3H)-dione
Overview
Description
1-Ethylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with an ethyl group at the 1-position and keto groups at the 2 and 4 positions.
Scientific Research Applications
1-Ethylquinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications:
Mechanism of Action
Target of Action
1-Ethylquinazoline-2,4(1H,3H)-dione is a derivative of the 4(3H)-quinazolinone class of compounds It is known that 4(3h)-quinazolinone derivatives have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .
Mode of Action
Some quinazoline derivatives are known to inhibit egfr tyrosine kinase, which plays a significant role in cell growth and proliferation .
Biochemical Pathways
Given the broad range of biological activities associated with 4(3h)-quinazolinone derivatives, it can be inferred that multiple biochemical pathways might be affected .
Result of Action
Given the broad range of biological activities associated with 4(3h)-quinazolinone derivatives, it can be inferred that the compound might have diverse molecular and cellular effects .
Future Directions
The future directions in the research of “1-Ethylquinazoline-2,4(1H,3H)-dione” and other quinazoline derivatives could involve the development of new synthetic methods and the exploration of their biological activities . The progress achieved in the synthesis of quinazolines under transition metal-catalyzed conditions are summarized and reports from 2010 to date are covered .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylquinazoline-2,4(1H,3H)-dione can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, anthranilic acid can be reacted with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the desired quinazolinone . Another method involves the use of transition-metal-catalyzed reactions, which have been shown to be efficient for constructing quinazoline scaffolds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroquinazolinones.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 1-position or other positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other quinazoline derivatives with different functional groups .
Comparison with Similar Compounds
2-Substituted Quinazolin-4(3H)-ones: These compounds have similar structures but with different substituents at the 2-position.
3-Substituted Quinazolin-4(3H)-ones: These derivatives have substituents at the 3-position, leading to different biological activities.
2,3-Disubstituted Quinazolin-4(3H)-ones: These compounds have substituents at both the 2 and 3 positions, offering a diverse range of properties.
Uniqueness: 1-Ethylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethylquinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(13)11-10(12)14/h3-6H,2H2,1H3,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIBKISSHDMEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356509 | |
Record name | 1-Ethylquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-25-6 | |
Record name | 1-Ethylquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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